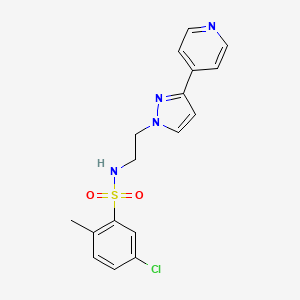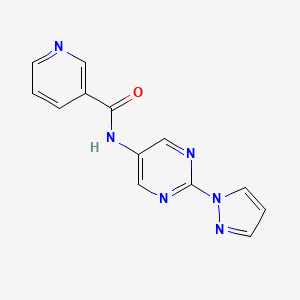
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is a compound that belongs to the class of organic compounds known as pyrazoles . It is a part of a larger family of compounds known as azinyl azolyl pyrimidines, which are of interest as N,N,N-tridentate ligands for the synthesis of transition metal coordination compounds .
Synthesis Analysis
The synthesis of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” involves the use of various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Routes have been proposed for the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles, which include this compound .Molecular Structure Analysis
The molecular structure of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Experimental and theoretical studies of the electronic structure of the resulting compounds have been carried out .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” are influenced by the presence of the pyrimidine ring. It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” can be inferred from similar compounds. For instance, one related compound was described as a white solid with a melting point of 147–150 °C . Another related compound was described as a light yellow solid with a melting point of 130–133 °C .Wissenschaftliche Forschungsanwendungen
Application in Heck Coupling Reaction
The compound has been used in the synthesis of NNN pincer palladium (II) complexes . These complexes have been applied to the Heck coupling reaction of aryl bromides with styrenes . Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .
Antileishmanial Activity
The compound has shown potent antileishmanial activity . Specifically, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Antimalarial Activity
The compound has also demonstrated antimalarial activity . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Role in NAD+ Salvage Pathway
The compound plays a role in the NAD+ salvage pathway . Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of this pathway, and NAD+ plays a pivotal role in many biological processes including metabolism and aging .
C–H Bond Functionalization
The compound has been used in Rh (III)-catalyzed and solvent-controlled C–H bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
CDK2 Inhibition
The compound has been used in the development of CDK2 inhibitors . Among them, compound 15 was the most potent CDK2 inhibitor with a degree of selectivity over other CDKs tested . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Wirkmechanismus
While the specific mechanism of action for “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide” is not explicitly mentioned in the search results, compounds with similar structures have been found to exhibit various biological activities. For example, pyrazole-containing compounds have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-12(10-3-1-4-14-7-10)18-11-8-15-13(16-9-11)19-6-2-5-17-19/h1-9H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFJYJVYKGRSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

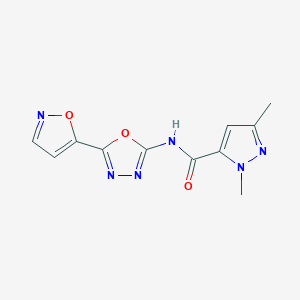

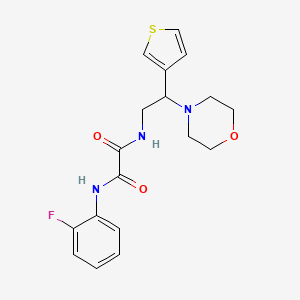
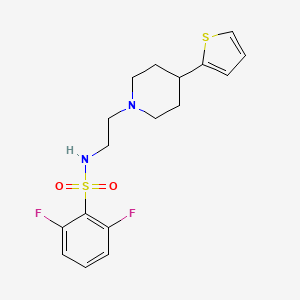
![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)

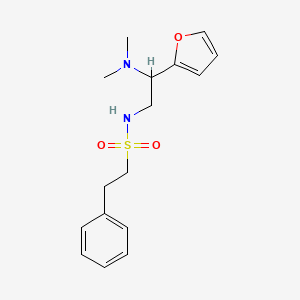
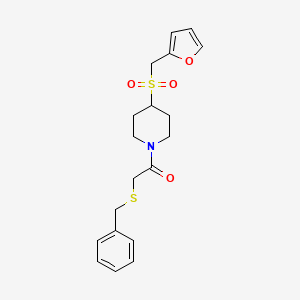
![4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2839874.png)
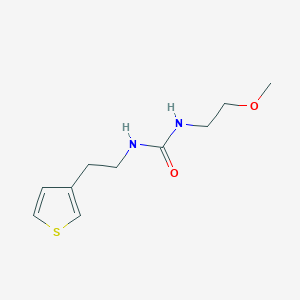


![6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)
